molecular formula C19H15N3OS B5577005 3-methyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

3-methyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B5577005
M. Wt: 333.4 g/mol
InChI Key: YMTWLCPSMYFKEL-UHFFFAOYSA-N
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Description

3-methyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H15N3OS and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.09358328 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques and Reactions : 3-Methyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is synthesized through various chemical reactions. A study demonstrated the synthesis of similar compounds, N-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides, using acid chloride reactions with hydroxylamines and carbazate derivatives (Korkusuz & Yıldırım, 2010). Additionally, other studies have developed novel methods for synthesizing related thieno[2,3-c]pyrazole compounds, highlighting various chemical processes and yield optimization (Ahmed et al., 2018).

  • Spectral and Structural Characterization : The synthesized thieno[2,3-c]pyrazole derivatives, including similar compounds, are characterized using different spectroscopic techniques such as IR, NMR, and mass spectrometry. These methods are crucial for confirming the chemical structures and understanding the molecular composition of these compounds (Kumara et al., 2018).

Biological Activity

  • Antimicrobial and Anti-inflammatory Properties : Some studies have found that thieno[2,3-c]pyrazole derivatives exhibit significant antimicrobial activities against various pathogenic bacterial and fungal strains. Additionally, certain synthesized compounds showed remarkable anti-inflammatory activity, indicating potential therapeutic applications in treating infections and inflammation (El-Dean et al., 2015).

  • Antibacterial and Antifungal Effects : Further research on similar pyrazole and thieno[2,3-c]pyrazole compounds has demonstrated notable antibacterial and antifungal activities. These studies highlight the potential use of these compounds in developing new antimicrobial agents (Bakhite et al., 2000).

Mechanism of Action

While the specific mechanism of action for “3-methyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide” is not mentioned in the search results, similar compounds have been found to act via inhibition of the reverse transcriptase enzyme, thus inhibiting viral replication .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not provide specific safety and hazard information, and the buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

3-methyl-N,1-diphenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-13-16-12-17(18(23)20-14-8-4-2-5-9-14)24-19(16)22(21-13)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTWLCPSMYFKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.